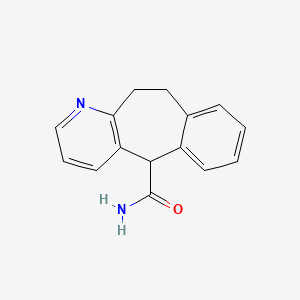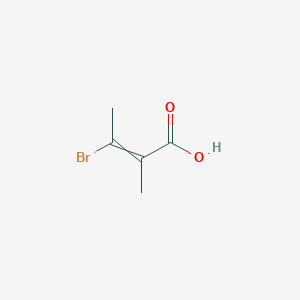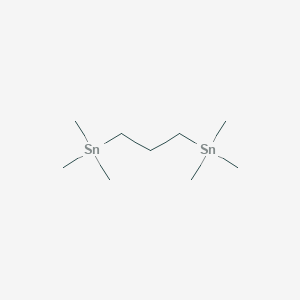
1,1'-(Ethyne-1,2-diyl)bis(4-heptylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) is an organic compound characterized by the presence of two heptylbenzene groups connected via an ethyne (acetylene) linkage. This compound is part of a broader class of ethynyl-linked aromatic hydrocarbons, which are known for their unique structural and electronic properties.
Méthodes De Préparation
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) typically involves the coupling of 4-heptylbenzene derivatives with acetylene. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) are not well-documented, the general approach would likely involve large-scale Sonogashira coupling reactions, optimized for yield and purity. This would include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate or ozone.
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups like nitro or halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) exerts its effects is largely dependent on its structural properties. The ethyne linkage provides rigidity and planarity, which can influence the compound’s electronic properties and interactions with other molecules. In materials science, this rigidity contributes to the compound’s ability to conduct electricity and emit light. In biological systems, the aromatic rings and ethyne linkage can interact with biological targets through π-π stacking and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) can be compared to other ethynyl-linked aromatic compounds, such as:
1,1’-(Ethyne-1,2-diyl)bis(4-butylbenzene): Similar structure but with shorter alkyl chains, which may affect solubility and electronic properties.
1,1’-(Ethyne-1,2-diyl)bis(4-methylbenzene): Contains methyl groups instead of heptyl groups, leading to different steric and electronic effects.
Bibenzyl: Lacks the ethyne linkage, resulting in different structural and electronic characteristics.
Uniqueness: The presence of long heptyl chains in 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) imparts unique solubility and hydrophobic properties, making it distinct from its shorter-chain analogs.
Propriétés
Numéro CAS |
39969-30-7 |
|---|---|
Formule moléculaire |
C28H38 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
1-heptyl-4-[2-(4-heptylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C28H38/c1-3-5-7-9-11-13-25-15-19-27(20-16-25)23-24-28-21-17-26(18-22-28)14-12-10-8-6-4-2/h15-22H,3-14H2,1-2H3 |
Clé InChI |
AQORCIGRWUCDAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
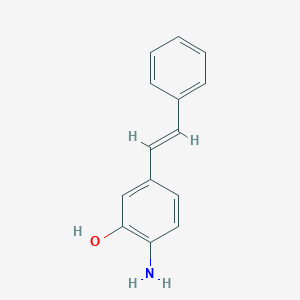
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
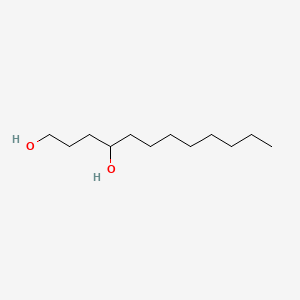
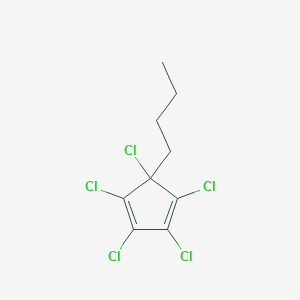

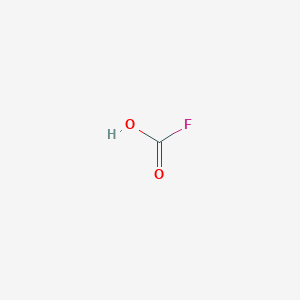
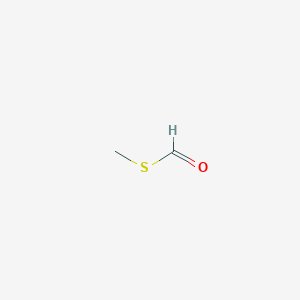
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
